AMOZ-CH-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMOZ-CH-acid, also known as 3-amino-5-morpholinomethyl-2-oxazolidinone, is a compound that serves as a hapten. Haptens are small molecules that, when combined with larger carrier molecules, can elicit an immune response. This compound is particularly significant in the field of immunoassays, where it is used to improve the sensitivity of various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-CH-acid involves the reaction of 3-amino-2-oxazolidinone with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AMOZ-CH-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinone derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
AMOZ-CH-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in immunoassays to detect specific antibodies or antigens.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Used in the production of pharmaceuticals and as a quality control standard in various industries.
Mechanism of Action
The mechanism of action of AMOZ-CH-acid involves its role as a hapten. When conjugated with a larger carrier molecule, it can elicit an immune response by binding to specific antibodies. This property is utilized in immunoassays to improve the sensitivity and specificity of the assays .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-oxazolidinone (AOZ): Another hapten used in immunoassays.
1-aminohydantoin (AHD): A compound with similar chemical properties and applications.
Semicarbazide (SEM): Used in similar analytical applications.
Uniqueness
AMOZ-CH-acid is unique due to its specific structure, which allows it to form stable conjugates with carrier molecules. This property enhances its effectiveness in immunoassays compared to other similar compounds .
Properties
Molecular Formula |
C10H15N3O5 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid |
InChI |
InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+ |
InChI Key |
AYPYMYYPCJMDBT-VZUCSPMQSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.